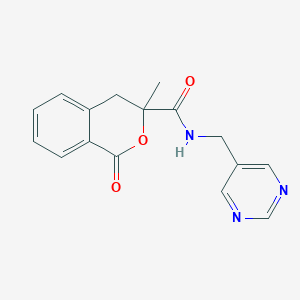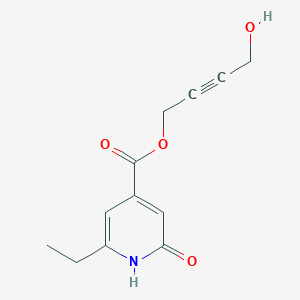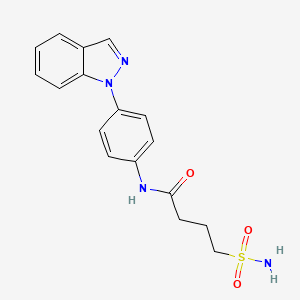![molecular formula C11H22N2O3 B7434576 3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
3-[6-(Dimethylamino)hexanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(Dimethylamino)hexanoylamino]propanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Dimethylamino)hexanoylamino]propanoic acid typically involves a multi-step process. One common method starts with the reaction of dimethylamine with methyl acrylate to form an intermediate, which is then hydrolyzed to produce 3-(dimethylamino)propanoic acid . This intermediate can be further reacted with hexanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[6-(Dimethylamino)hexanoylamino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce amines or alcohols.
科学的研究の応用
3-[6-(Dimethylamino)hexanoylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 3-[6-(Dimethylamino)hexanoylamino]propanoic acid exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)propanoic acid: A simpler analog with similar functional groups but a shorter carbon chain.
Hexanoic acid: Shares the hexanoyl group but lacks the dimethylamino and propanoic acid functionalities.
Uniqueness
3-[6-(Dimethylamino)hexanoylamino]propanoic acid is unique due to its combination of a long carbon chain with both amine and carboxylic acid groups.
特性
IUPAC Name |
3-[6-(dimethylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-13(2)9-5-3-4-6-10(14)12-8-7-11(15)16/h3-9H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVFFZRDEPTYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methyl-1H-benzimidazol-2-yl)-N-[(2R)-4-methyl-1-methylsulfonylpentan-2-yl]propanamide](/img/structure/B7434503.png)
![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)

![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)


